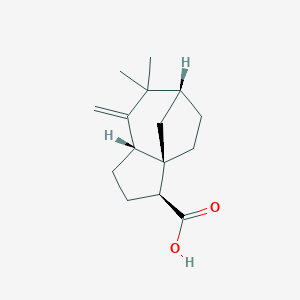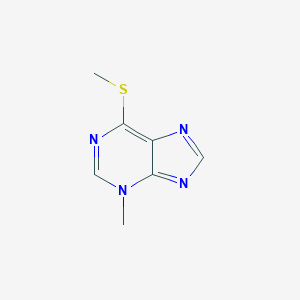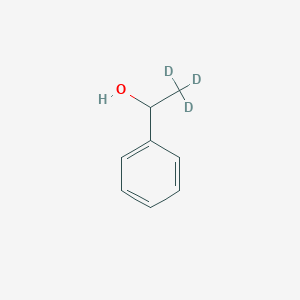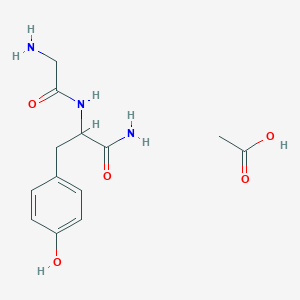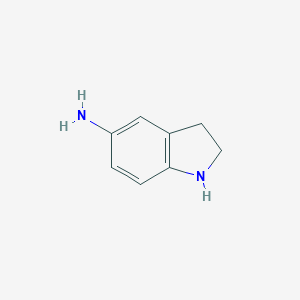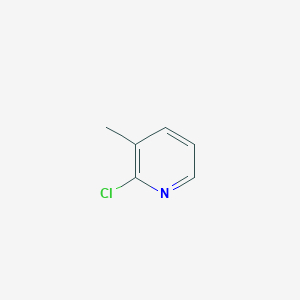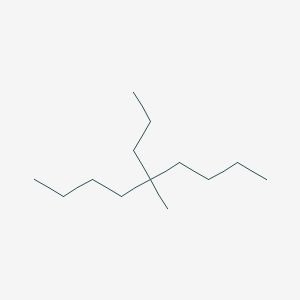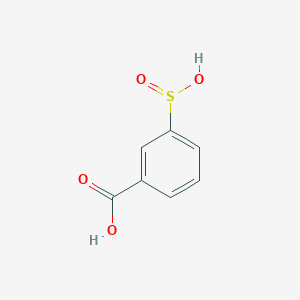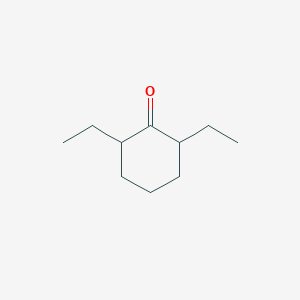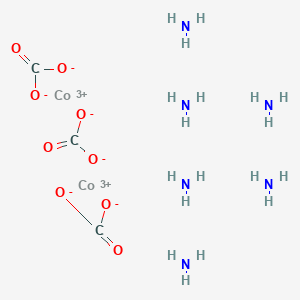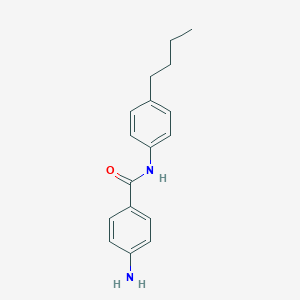
4-amino-N-(4-butylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(4-butylphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to target and inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG490 has been shown to have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Mecanismo De Acción
4-amino-N-(4-butylphenyl)benzamide works by binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. This leads to the inhibition of downstream signaling pathways that are activated by cytokines and growth factors. The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have effects on cellular processes such as proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-amino-N-(4-butylphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis. In autoimmune disorders, 4-amino-N-(4-butylphenyl)benzamide has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, 4-amino-N-(4-butylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-amino-N-(4-butylphenyl)benzamide is its specificity for JAKs, which allows for the selective inhibition of JAK-mediated signaling pathways. This makes it a valuable tool for studying the role of JAKs in cellular processes. However, one of the limitations of 4-amino-N-(4-butylphenyl)benzamide is its relatively low potency compared to other JAK inhibitors. This can make it difficult to achieve complete inhibition of JAK activity in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-amino-N-(4-butylphenyl)benzamide. One area of interest is the development of more potent JAK inhibitors that can achieve complete inhibition of JAK activity. Another area of interest is the exploration of the potential therapeutic applications of 4-amino-N-(4-butylphenyl)benzamide in diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-amino-N-(4-butylphenyl)benzamide and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 4-amino-N-(4-butylphenyl)benzamide involves a series of chemical reactions that start with the reaction of 4-butylphenylamine with benzoyl chloride to form 4-butylbenzamide. This is then reacted with 4-nitrophenylhydrazine to form the intermediate compound 4-amino-N-(4-butylphenyl)benzamide. The final step involves the reduction of the nitro group to an amino group using sodium dithionite.
Aplicaciones Científicas De Investigación
4-amino-N-(4-butylphenyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases such as cancer, autoimmune disorders, and inflammation. The inhibition of JAKs by 4-amino-N-(4-butylphenyl)benzamide has been shown to have anti-proliferative effects on cancer cells and to enhance the efficacy of chemotherapy. In autoimmune disorders such as rheumatoid arthritis, 4-amino-N-(4-butylphenyl)benzamide has been shown to suppress the production of pro-inflammatory cytokines. 4-amino-N-(4-butylphenyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
89092-37-5 |
|---|---|
Nombre del producto |
4-amino-N-(4-butylphenyl)benzamide |
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
4-amino-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4,18H2,1H3,(H,19,20) |
Clave InChI |
GCPNYYXFDSGAPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



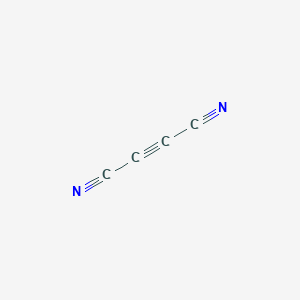
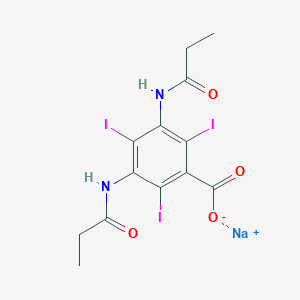
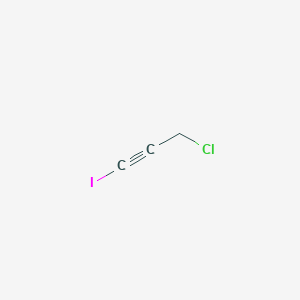
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
